Methyl[2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine
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Overview
Description
Methyl[2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine is a complex organic compound featuring a nitro group, a pyrrolidine ring, and an ethenylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine typically involves the reaction of pyrrolidine with nitroethene under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of pyrrolidine to nitroethene. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, including temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl[2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethenylamine moiety can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted ethenylamine derivatives.
Scientific Research Applications
Methyl[2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl[2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with similar structural features.
Pyrrolidin-2,5-dione: Another pyrrolidine derivative with different functional groups.
Prolinol: A pyrrolidine derivative with a hydroxyl group.
Uniqueness
Methyl[2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine is unique due to the presence of the nitro group and the ethenylamine moiety, which confer distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives.
This compound’s unique structure and reactivity make it a valuable subject of study in various fields of scientific research.
Properties
Molecular Formula |
C7H13N3O2 |
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Molecular Weight |
171.20 g/mol |
IUPAC Name |
N-methyl-2-nitro-1-pyrrolidin-1-ylethenamine |
InChI |
InChI=1S/C7H13N3O2/c1-8-7(6-10(11)12)9-4-2-3-5-9/h6,8H,2-5H2,1H3 |
InChI Key |
DWMGOKLBFZSNBJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=C[N+](=O)[O-])N1CCCC1 |
Origin of Product |
United States |
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